Enhanced Lipophilicity and Predicted Membrane Permeability vs. Unsaturated 4-Benzylidene Analog
The target compound, 4-[(2,4-dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one, demonstrates a quantifiably higher predicted lipophilicity (XLogP3 = 3.4) compared to its direct unsaturated analog, 4-[(2,4-dimethoxyphenyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one (CAS 118555-99-0, XLogP3 = 2.9) [1]. This difference stems from the replacement of the planar, polarizable exocyclic double bond with a more hydrophobic saturated methylene bridge [1].
| Evidence Dimension | Lipophilicity (Predicted XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 [1] |
| Comparator Or Baseline | 4-[(2,4-dimethoxyphenyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one (CAS 118555-99-0): XLogP3 = 2.9 |
| Quantified Difference | Δ XLogP3 ≈ +0.5 log units for the saturated target compound |
| Conditions | Predicted values from vendor technical datasheets (Angenechem for target, ChemicalBook for comparator) using standard computational models. |
Why This Matters
A 0.5 log unit increase in lipophilicity suggests moderately improved passive membrane permeability, which can be a critical selection criterion when optimizing a lead series for cellular activity or blood-brain barrier penetration.
- [1] Angene Chemical. Product Page for CAS 142050-45-1. Available at: https://www.angenechem.com/142050-45-1 (Accessed 2026-05-04). Property: XLogP3 = 3.4. View Source
